molecular formula C13H16O3 B1294900 Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- CAS No. 6947-81-5

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-

Cat. No.: B1294900
CAS No.: 6947-81-5
M. Wt: 220.26 g/mol
InChI Key: CRTBQADLERFRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and butanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Oxidation and Substitution Reactions:

Industrial Production Methods: In industrial settings, the production of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

    Oxidation: Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the gamma-oxo group to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the butanoic acid chain are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in various cellular responses.

    Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- can be compared with other similar compounds, such as:

    Benzenebutanoic acid, 4-(1-methylethyl)-: This compound lacks the gamma-oxo group, resulting in different chemical properties and reactivity.

    Benzenebutanoic acid, 4-(1-methylethyl)-gamma-hydroxy-:

    Benzenebutanoic acid, 4-(1-methylethyl)-gamma-amino-: The gamma-amino group imparts different biological activities and reactivity compared to the gamma-oxo group.

The uniqueness of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-oxo-4-(4-propan-2-ylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBQADLERFRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219694
Record name Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-81-5
Record name 4-(1-Methylethyl)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6947-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(p-Cumoyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6947-81-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-(P-CUMOYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03706BK74M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Cumene 10d (99%, 4.8eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 120 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11d were obtained in 83% yield. 1H-NMR: 7.92 (d, 2H, Ar--H); 7.32 (d, 2H, Ar--H); 3.30 (t, 2H, CH2CH2COOH); 2.97 (sept., 1H,CH(CH3)2); 2.81 (t, 2H, CH2CH2COOH); 1.27 (d, 6H, CH(CH3)2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a suspension of aluminum (III) chloride (6.7 g, 50.1 mmol) and succinic anhydride (2 g, 20 mmol) in 1,2-dichloroethane was added Cumene (2 g, 16.7 mmol) at 0-5° C. The reaction mixture was stirred at ambient temperature for 16 hours, diluted with 20 mL of aqueous HCl solution (1 M) and extracted with ethyl acetate (3×80 mL). The combined organic phases were washed with saturated sodium chloride (100 mL), dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica-gel (4×20 cm, petroleum ether:ethyl acetate=8:1 elution) to give 3.1 g of compound 76. 1H NMR (CDCl3, 300 MHz) δ 1.27-1.29 (d, 6H), 2.80-2.84 (t, 2H), 2.95-3.00 (m, 1H), 3.29-3.33 (t, 2H), 7.32-7.34 (d, 2H), 7.92-7.94 (d, 2H). MS m/z 221 (M+H)+.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.